3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lolamicin is an experimental antibiotic that targets Gram-negative bacteria without significantly affecting typical gut microbes . It was discovered by a team led by Paul Hergenrother at the University of Illinois Urbana-Champaign and was first reported in 2024 . Lolamicin works by interfering with the lipoprotein transport system of Gram-negative bacteria, making it a promising candidate for treating infections caused by these pathogens .
准备方法
Lolamicin was developed through structural modifications to previously identified pyridinepyrazole- and pyridineimidazole-based inhibitors of the LolCDE complex . The synthetic route involves iterative adjustments to the scaffold structure of these inhibitors, ultimately leading to the creation of lolamicin . The reaction conditions and specific reagents used in the synthesis have not been fully disclosed in the available literature.
化学反应分析
Lolamicin primarily undergoes substitution reactions due to its complex structure. The compound’s activity is largely attributed to its ability to competitively inhibit the lipoprotein-binding site of the LolCDE complex . Common reagents and conditions used in these reactions include various organic solvents and catalysts, although detailed information on these aspects is limited.
科学研究应用
Lolamicin has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an antibiotic targeting Gram-negative bacteria, including multidrug-resistant strains . In mouse models, lolamicin has demonstrated efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae . Additionally, lolamicin’s selective targeting of pathogenic bacteria without disrupting the gut microbiome makes it a valuable tool for studying microbial ecology and developing new therapeutic strategies .
作用机制
Lolamicin exerts its effects by targeting the lipoprotein transport system (Lol system) in Gram-negative bacteria . This system is responsible for the transport of lipoproteins to the outer membrane, a process essential for bacterial survival . By inhibiting the LolCDE complex, lolamicin selectively kills pathogenic bacteria without harming non-pathogenic ones . This selective inhibition is based on differences in Lol proteins between pathogenic and commensal bacteria .
相似化合物的比较
Lolamicin is unique in its ability to selectively target Gram-negative bacteria while sparing the gut microbiome . Similar compounds include other antibiotics that target the Lol system, such as pyridinepyrazole- and pyridineimidazole-based inhibitors . these earlier compounds lacked the solubility and efficacy of lolamicin and were not advanced to clinical use . Lolamicin’s unique mechanism of action and selective targeting make it a promising candidate for further development and clinical application .
属性
分子式 |
C24H20N4O |
---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C24H20N4O/c1-16-9-21(10-17(2)27-16)23-14-26-28-24(23)20-7-4-8-22(12-20)29-15-19-6-3-5-18(11-19)13-25/h3-12,14H,15H2,1-2H3,(H,26,28) |
InChI 键 |
CIXIQLLJOWEAKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。